molecular formula C15H18ClN3OS2 B2936074 (5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428350-17-7

(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2936074
CAS RN: 1428350-17-7
M. Wt: 355.9
InChI Key: IKPCFXJXCQLOTN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an imidazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced via a reaction with a suitable imidazole derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The thiophene and imidazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar imidazole ring could influence its solubility in various solvents .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The imidazole moiety present in the compound is known for its antimicrobial properties. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiprotozoal effects . This suggests that our compound could be explored for the development of new antimicrobial drugs, particularly in the fight against antibiotic-resistant strains.

Pharmacology: Anti-inflammatory Drugs

Compounds containing thiophene and imidazole rings have been studied for their anti-inflammatory potential. For instance, modifications of thiophene derivatives have shown promise in the treatment of inflammation and analgesia . The compound could be synthesized into derivatives that selectively inhibit COX-2 enzymes, offering a potential pathway for new anti-inflammatory medications.

Chemotherapy: Antitumor Activity

Imidazole-containing compounds like clemizole and dacarbazine have been utilized in chemotherapy for their antitumor properties . The structural similarity suggests that the compound could be a candidate for the synthesis of new chemotherapeutic agents, possibly offering benefits in the treatment of certain types of cancer.

Metabolic Diseases: Antidiabetic Agents

Imidazole derivatives have shown potential in the treatment of metabolic diseases, including diabetes . The compound could be modified to enhance its interaction with biological targets involved in glucose metabolism, aiming to develop novel antidiabetic drugs.

Gastroenterology: Antiulcer Medications

Imidazole compounds such as omeprazole and pantoprazole are well-known antiulcer agents that inhibit gastric acid secretion . The compound’s imidazole ring could be exploited to create new drugs that treat peptic ulcers by reducing stomach acidity.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS2/c1-18-9-6-17-15(18)21-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)22-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPCFXJXCQLOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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